

UNC5293: A Comparative Analysis of Kinase Cross-Reactivity

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Compound of Interest

Compound Name: UNC5293

Cat. No.: B15544564

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UNC5293 is a potent and highly selective inhibitor of MER receptor tyrosine kinase (MERTK), a member of the TAM (TYRO3, AXL, and MERTK) family of receptor tyrosine kinases.^{[1][2][3][4][5][6][7][8]} MERTK is a key therapeutic target in various human cancers, and its inhibition can lead to direct tumor cell killing and stimulation of the innate immune response.^{[2][4][6][8]} This guide provides a comparative analysis of **UNC5293**'s cross-reactivity with other kinases, supported by available experimental data.

Potency and Selectivity Profile of UNC5293

UNC5293 demonstrates subnanomolar inhibitory activity against MERTK.^{[4][8]} Its selectivity has been assessed against other kinases, particularly members of the TAM family and FLT3. The compound exhibits significantly lower potency against these kinases, highlighting its specificity for MERTK.

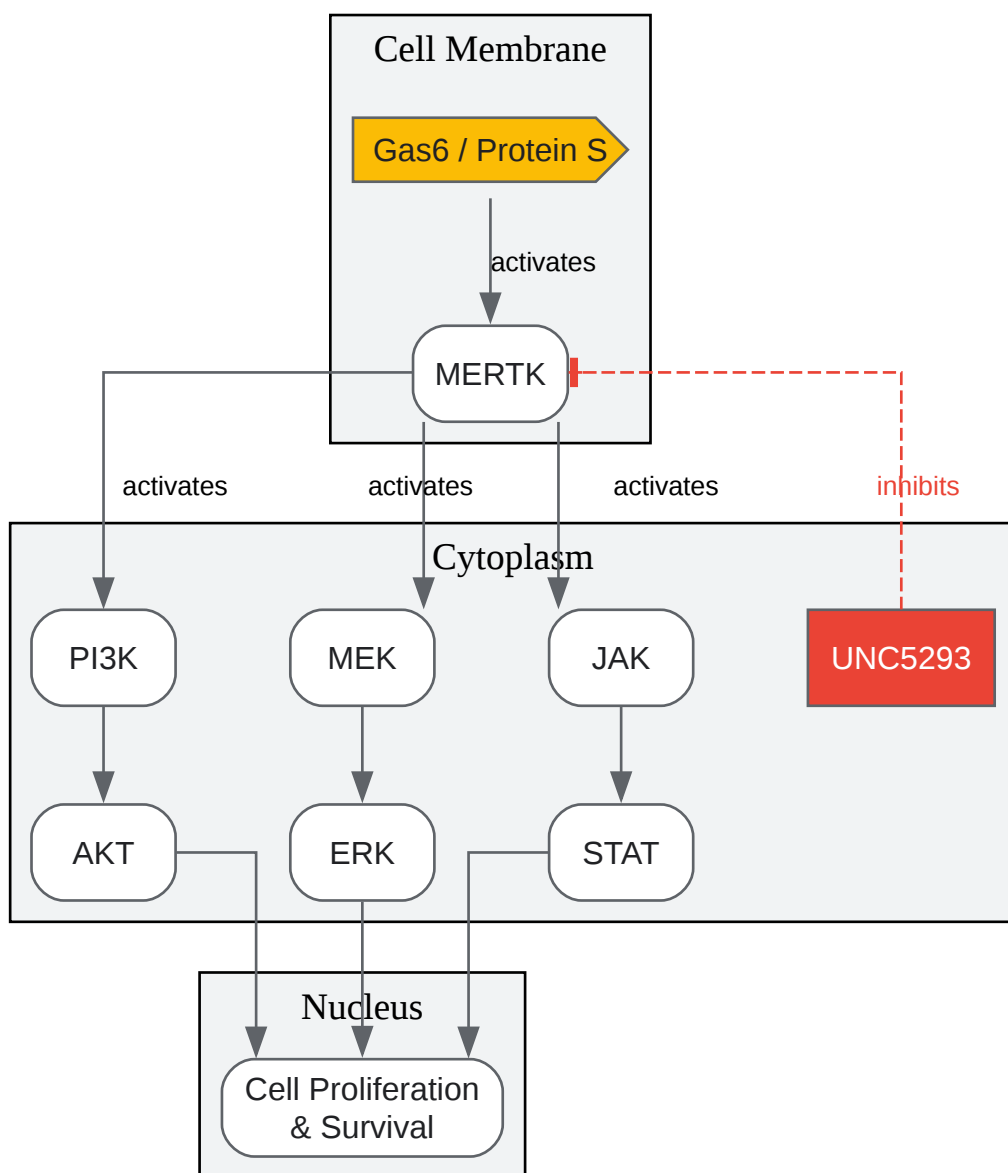
Kinase Target	Measurement	Value (nM)
MERTK	IC50	0.9
MERTK	Ki	0.19
FLT3	IC50	170
Axl	-	Less active
Tyro3	-	Less active

Data sourced from MedchemExpress and Selleck Chemicals.[1][5][7]

A broader assessment of **UNC5293**'s selectivity was performed using the Ambit KINOMEscan™ platform, a competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases. The selectivity score (S50) at a 100 nM concentration was determined to be 0.041, indicating a very high degree of selectivity across the kinome.[2][3][4][6][8]

MERTK Signaling Pathway and Inhibition by **UNC5293**

MERTK activation, typically initiated by its ligands Gas6 or Protein S, leads to receptor dimerization and autophosphorylation. This triggers downstream signaling cascades, including the PI3K/AKT, MEK/ERK, and JAK/STAT pathways, which are crucial for cancer cell proliferation, survival, and suppression of the immune response. **UNC5293** acts as an ATP-competitive inhibitor, blocking the kinase activity of MERTK and thereby inhibiting these downstream oncogenic signals.



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Caption: MERTK signaling pathway and its inhibition by **UNC5293**.

Experimental Methodologies

The determination of kinase inhibitor potency and selectivity involves various biochemical and cell-based assays. Below are representative protocols for such experiments.

Biochemical Kinase Inhibition Assay (e.g., Radiometric or Luminescence-Based)

This type of assay directly measures the enzymatic activity of a purified kinase and the inhibitory effect of a compound.

1. Reagents and Materials:

- Purified recombinant kinase (e.g., MERTK)
- Kinase-specific substrate (peptide or protein)
- **UNC5293** stock solution (typically in DMSO)
- ATP (radiolabeled [γ - ^{32}P]ATP for radiometric assays or unlabeled for luminescence assays)
- Kinase reaction buffer
- Assay plates (e.g., 96-well or 384-well)
- Detection reagents (e.g., phosphocellulose paper for radiometric assays, Kinase-Glo® reagent for luminescence assays)
- Plate reader (scintillation counter or luminometer)

2. Experimental Workflow:

Caption: Workflow for a biochemical kinase inhibition assay.

3. Data Analysis: The raw data (e.g., radioactive counts or luminescence intensity) are converted to percent inhibition relative to a vehicle control (DMSO). The IC₅₀ value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then calculated by fitting the data to a sigmoidal dose-response curve.

Cell-Based Kinase Target Engagement Assay (e.g., NanoBRET™)

Cell-based assays measure the ability of a compound to interact with its target within a cellular environment, providing a more physiologically relevant assessment. The NanoBRET™ Target Engagement Assay is a proximity-based method that measures compound binding to a target protein in living cells.

1. Principle: The assay utilizes a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer) that binds to the kinase's active site. When the tracer is bound, bioluminescence resonance energy transfer (BRET) occurs. A test compound that competes with the tracer for binding to the kinase will disrupt BRET in a dose-dependent manner.

2. Experimental Workflow:

Caption: Workflow for a NanoBRET™ cell-based assay.

3. Data Analysis: The BRET ratio is calculated and normalized to controls. The IC50 value is determined by plotting the normalized BRET signal against the logarithm of the **UNC5293** concentration and fitting the data to a dose-response curve.

Conclusion

UNC5293 is a highly potent and selective inhibitor of MERTK. The available data from both targeted kinase assays and broad kinome profiling demonstrate its high specificity, which is a desirable characteristic for a therapeutic agent, as it can minimize off-target effects and associated toxicities. The experimental protocols outlined provide a framework for the quantitative assessment of kinase inhibitor cross-reactivity, which is a critical component of drug discovery and development.

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